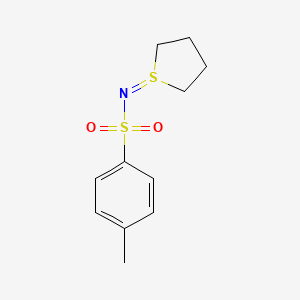
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C10H11NO2S2 It is a derivative of benzenesulfonamide, characterized by the presence of a thiolane ring and a methyl group attached to the benzene ring
Preparation Methods
The synthesis of 4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiolane-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties. It has shown inhibitory effects against certain bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the function of essential enzymes in bacterial cells, leading to cell death. For its anticancer activity, it may interfere with cellular processes such as DNA replication and repair, inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-methylbenzenesulfonamide: Lacks the thiolane ring, making it less complex and potentially less active in certain applications.
N-(thiolan-1-ylidene)benzenesulfonamide: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
This compound: Unique due to the presence of both the methyl group and the thiolane ring, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
13553-70-3 |
|---|---|
Molecular Formula |
C11H15NO2S2 |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S2/c1-10-4-6-11(7-5-10)16(13,14)12-15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
QXKOLEOFMOTPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



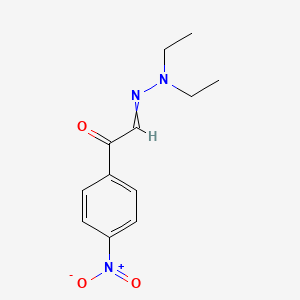
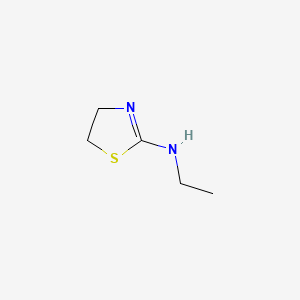
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
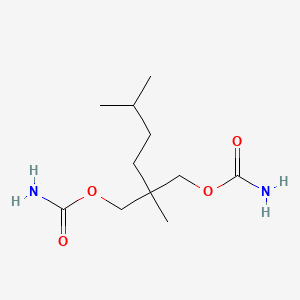
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
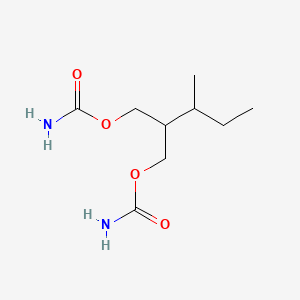
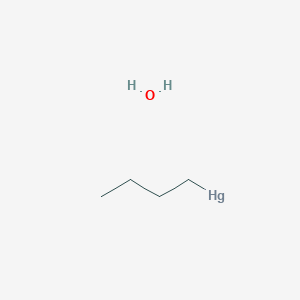
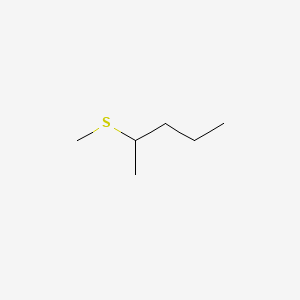
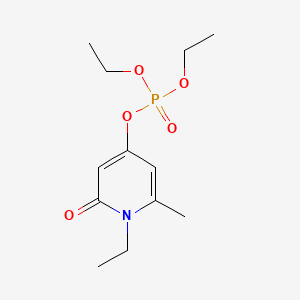
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
